Acetonitrile-15N

描述

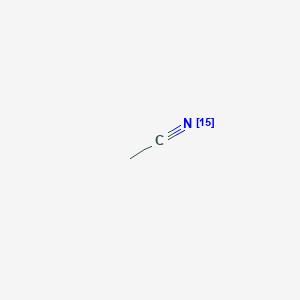

Structure

3D Structure

属性

IUPAC Name |

acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-LBPDFUHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#[15N] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-39-4 |

Source

|

| Record name | 14149-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetonitrile-15N: A Technical Guide to Synthesis and Isotopic Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Acetonitrile-15N (CH₃C¹⁵N), a crucial labeled compound in metabolic research, tracer studies, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines common synthetic pathways, detailed experimental protocols for both synthesis and purity analysis, and quantitative data presentation.

Synthesis of this compound

The synthesis of this compound involves the incorporation of a nitrogen-15 (B135050) isotope into the acetonitrile (B52724) molecule. Several methods can be adapted from the synthesis of unlabeled acetonitrile, primarily by utilizing a ¹⁵N-labeled precursor. The choice of synthetic route often depends on the availability and cost of the labeled starting material, desired yield, and scalability.

Common Synthetic Pathways

Two primary strategies are employed for the synthesis of this compound:

-

Ammonolysis of Acetic Acid with ¹⁵N-Ammonia: This method involves the reaction of acetic acid with ¹⁵N-labeled ammonia (B1221849) over a catalyst at elevated temperatures. The reaction proceeds through the formation of acetamide-¹⁵N as an intermediate, which is then dehydrated to this compound.

-

Nucleophilic Substitution with a ¹⁵N-Cyanide Salt: This pathway utilizes the reaction of a methyl halide (e.g., methyl iodide) with a ¹⁵N-labeled cyanide salt, such as potassium cyanide-¹⁵N (K¹⁵CN).

Experimental Protocol: Ammonolysis of Acetic Acid with ¹⁵N-Ammonia

This protocol is adapted from established methods for acetonitrile synthesis.

Materials:

-

Acetic acid (glacial)

-

¹⁵N-Ammonia (gas or aqueous solution, with known isotopic enrichment)

-

γ-Alumina (catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

-

Glass reactor tube

-

Tube furnace with temperature controller

-

Gas flow controllers

-

Condenser and collection flask (cooled)

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: Pack a glass reactor tube with γ-alumina catalyst. Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove any adsorbed water.

-

Reaction Setup: Place the reactor tube in a tube furnace. Connect the gas inlets to the ¹⁵N-ammonia and a carrier gas (if needed), and the outlet to a condenser cooled with a circulating coolant (e.g., -10 °C). The condenser outlet should lead to a collection flask.

-

Reaction: Heat the furnace to the optimal reaction temperature, typically in the range of 360-480 °C[1][2].

-

Introduce a controlled flow of gaseous ¹⁵N-ammonia and vaporized acetic acid into the reactor over the catalyst. The molar ratio of ammonia to acetic acid is a critical parameter and should be optimized; an excess of ammonia is generally used to increase selectivity and yield[1][2].

-

The reaction products, including this compound, water, and unreacted starting materials, will pass through the condenser and collect in the cooled flask.

-

Purification: The collected crude product is a mixture. Purify the this compound by fractional distillation to separate it from water, unreacted acetic acid, and any byproducts. The boiling point of acetonitrile is approximately 81-82 °C[3].

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via ammonolysis of acetic acid.

Isotopic Purity Determination

The determination of the isotopic purity of this compound is critical to validate the success of the synthesis and to ensure its suitability for its intended applications. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercially available this compound typically has an isotopic purity of 98 atom % ¹⁵N or higher.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹⁵N NMR can be utilized to assess isotopic enrichment.

In the ¹H NMR spectrum of this compound, the protons of the methyl group will couple to the ¹⁵N nucleus (a spin-1/2 nucleus), resulting in a doublet. In contrast, the protons of unlabeled acetonitrile (with ¹⁴N, a spin-1 nucleus) will appear as a singlet due to the quadrupolar relaxation of the ¹⁴N nucleus. The relative integration of the doublet to any residual singlet can provide a measure of the ¹⁵N enrichment.

Direct detection of the ¹⁵N nucleus provides a clear confirmation of enrichment. The chemical shift of the nitrogen in acetonitrile is a characteristic value. While ¹⁵N NMR is less sensitive than ¹H NMR, it is a powerful tool for direct observation of the labeled nucleus.

Table 1: NMR Data for Acetonitrile

| Nucleus | Unlabeled Acetonitrile (CH₃C¹⁴N) | This compound (CH₃C¹⁵N) |

| ¹H NMR | Singlet | Doublet |

| ¹⁵N NMR | Not typically observed due to ¹⁴N properties | Singlet |

Experimental Protocol: Isotopic Purity by NMR

Materials:

-

This compound sample

-

NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Observe the splitting pattern of the methyl proton signal.

-

Carefully integrate the area of the doublet (from ¹⁵N-coupling) and any residual singlet (from unlabeled acetonitrile).

-

Calculate the isotopic enrichment using the formula: % ¹⁵N Enrichment = (Area of Doublet / (Area of Doublet + Area of Singlet)) * 100

-

-

¹⁵N NMR Acquisition:

-

If available, acquire a ¹⁵N NMR spectrum. This will directly confirm the presence of the ¹⁵N nucleus.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the isotopic enrichment of volatile compounds like acetonitrile.

In the mass spectrum of acetonitrile, the molecular ion (M⁺) will have a different mass-to-charge ratio (m/z) depending on the nitrogen isotope present.

-

Unlabeled Acetonitrile (CH₃C¹⁴N): Molecular weight ≈ 41.0265 g/mol

-

This compound (CH₃C¹⁵N): Molecular weight ≈ 42.0236 g/mol

By comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species, the isotopic purity can be accurately determined.

Experimental Protocol: Isotopic Purity by GC-MS

Materials:

-

This compound sample

-

Volumetric flask

-

Solvent (e.g., methanol (B129727) or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or mid-polar column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample into the GC-MS.

-

The gas chromatograph will separate the acetonitrile from the solvent and any impurities.

-

The mass spectrometer will detect the ions produced from the acetonitrile.

-

-

Data Analysis:

-

Obtain the mass spectrum corresponding to the acetonitrile peak in the chromatogram.

-

Identify the ion peaks for the molecular ion of this compound (m/z ≈ 42) and any residual unlabeled acetonitrile (m/z ≈ 41).

-

Calculate the isotopic enrichment by comparing the peak areas or intensities: % ¹⁵N Enrichment = (Intensity of m/z 42 / (Intensity of m/z 41 + Intensity of m/z 42)) * 100

-

Table 2: Summary of Isotopic Purity Analysis Methods

| Technique | Principle | Advantages | Disadvantages |

| ¹H NMR | Observation of coupling between ¹H and ¹⁵N. | Readily available, quantitative. | Indirect detection of ¹⁵N. |

| ¹⁵N NMR | Direct detection of the ¹⁵N nucleus. | Direct confirmation of labeling. | Lower sensitivity, may require longer acquisition times. |

| GC-MS | Separation and detection of ions based on mass-to-charge ratio. | High sensitivity, accurate mass determination. | Requires a GC-MS instrument. |

Diagram of the Isotopic Purity Analysis Workflow:

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The synthesis and accurate determination of isotopic purity are paramount for the effective use of this compound in scientific research. This guide has provided an overview of common synthetic routes and detailed experimental protocols for both synthesis and analysis using NMR and MS techniques. By following these methodologies, researchers can confidently prepare and verify the quality of this compound for their specific applications in drug development and metabolic studies.

References

Acetonitrile-15N physical properties for researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the physical properties of Acetonitrile-15N, a crucial isotopically labeled compound in various research applications. This document details its core physical characteristics, outlines experimental protocols for their determination, and provides visualizations to clarify experimental workflows.

Core Physical Properties of this compound

This compound (CH₃C¹⁵N), also known as Methyl cyanide-15N, is a stable isotope-labeled nitrile that serves as a valuable tool in metabolic research, environmental science, and as an internal standard in analytical techniques such as NMR and mass spectrometry.[1][2][3] Its physical properties are essential for its proper handling, application, and data interpretation.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Conditions |

| Molecular Weight | 42.05 g/mol [4][5] | |

| Density | 0.805 g/mL | at 25 °C |

| Boiling Point | 81-82 °C | (lit.) |

| Melting Point | -48 °C | (lit.) |

| Refractive Index | 1.344 | n20/D (lit.) |

| Flash Point | 6 °C (42.8 °F) | closed cup |

| Identifier | Value |

| CAS Number | 14149-39-4 |

| Linear Formula | CH₃C¹⁵N |

| SMILES String | CC#[15N] |

| InChI Key | WEVYAHXRMPXWCK-LBPDFUHNSA-N |

| Purity and Isotopic Abundance | Value |

| Chemical Purity | ≥99% (CP) |

| Isotopic Purity | ≥98 atom % ¹⁵N |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus with a boiling point function.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer. The setup is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater). The thermometer bulb and the fusion tube should be at the same level.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Barometric Pressure: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, this protocol would be applicable if it were to be solidified at a low temperature.

Methodology:

-

Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the solid into the tube, which is then tapped to move the solid to the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.

Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

Weighing: The filled pycnometer is weighed again (m₂).

-

Calibration with Water: The process is repeated with deionized water of a known temperature and density (ρ_water). The pycnometer is filled with water and weighed (m₃).

-

Calculation: The volume of the pycnometer (V) is calculated using the mass of the water (m₃ - m₁) and its density. The density of this compound (ρ_sample) is then calculated as: ρ_sample = (m₂ - m₁) / V

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to assess purity.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the field of view. The control knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Isotopic Purity (Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique to determine the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of its ions.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Instrumentation: A high-resolution mass spectrometer, such as one with an electrospray ionization (ESI) source, is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The instrument detects the molecular ions of both the unlabeled (CH₃C¹⁴N) and the ¹⁵N-labeled (CH₃C¹⁵N) acetonitrile.

-

Data Analysis: The relative abundances of the molecular ion peaks corresponding to the ¹⁴N and ¹⁵N isotopologues are measured. The isotopic purity is calculated as the percentage of the ¹⁵N-labeled species relative to the total amount of both species.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in research.

Caption: Relationship between the core physical properties of this compound.

Caption: General workflow for using this compound as an isotopic tracer.

References

Acetonitrile-15N CAS number and molecular weight

An In-depth Technical Guide to Acetonitrile-15N

This guide provides essential technical data for this compound, a stable isotope-labeled form of acetonitrile (B52724), for researchers, scientists, and professionals in drug development.

Core Data Presentation

Quantitative information for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 14149-39-4 | [1][2][3][4] |

| Molecular Weight | 42.05 g/mol | |

| Alternate Molecular Weight | 42.06 g/mol | |

| Alternate Molecular Weight | 42.04 g/mol | |

| Chemical Formula | CH₃C¹⁵N |

Experimental Protocols

While specific experimental protocols for the use of this compound are highly dependent on the research application, its primary use is as a stable isotope tracer in metabolic research and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. The methodologies for these applications are well-established in the scientific literature and would typically involve the substitution of standard acetonitrile with this compound in existing protocols.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of key identifiers for this compound.

References

An In-depth Technical Guide to the ¹⁵N NMR Spectrum of Acetonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectrum of acetonitrile (B52724) (CH₃CN), a molecule of significant interest as a common solvent and reagent in chemical and pharmaceutical research. Understanding its ¹⁵N NMR characteristics is crucial for interpreting spectra of solutes, studying solvent-solute interactions, and for the calibration of ¹⁵N NMR experiments.

The ¹⁵N Nucleus in Acetonitrile

The nitrogen atom in acetonitrile is sp-hybridized, participating in a triple bond with carbon. This electronic environment dictates its characteristic chemical shift and coupling behavior. Due to the low natural abundance of the ¹⁵N isotope (0.37%), direct 1D ¹⁵N NMR spectroscopy is challenging and often requires isotopic enrichment for samples at typical concentrations[1]. For natural abundance samples, indirect detection methods such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment are frequently employed[2].

Chemical Shift (δ)

The ¹⁵N chemical shift of acetonitrile is highly sensitive to its physical state and solvent environment. The reference standard for ¹⁵N NMR is neat nitromethane (B149229) (CH₃NO₂), with its chemical shift set to 0 ppm.

The nitrile nitrogen in acetonitrile resonates in a characteristic region of the ¹⁵N NMR spectrum. Its chemical shift is significantly influenced by intermolecular interactions, such as hydrogen bonding and solvent polarity. In the gas phase, where intermolecular effects are minimized, the ¹⁵N resonance is observed at approximately 126.7 ppm[3]. In the neat liquid phase, the signal shifts downfield to around 135.3 ppm due to molecular self-association[3]. This solvent effect is pronounced, with shifts varying across different media, highlighting the nitrogen lone pair's susceptibility to its environment. For instance, in a non-polar solvent like cyclohexane, the chemical shift is close to the gas-phase value, whereas in aromatic solvents like benzene (B151609) or hexafluorobenzene, shifts of 133.29 ppm and 135.95 ppm, respectively, are observed at equimolar concentrations[3].

Spin-Spin Coupling Constants (J)

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. For ¹⁵N-labeled acetonitrile (CH₃¹³C¹⁵N), several key coupling constants can be observed.

-

¹J(¹⁵N,¹³C): The one-bond coupling between the nitrogen and the nitrile carbon is a significant parameter. Experimental measurements in the gas phase, extrapolated to a zero-density limit to remove intermolecular effects, have determined this value to be -16.20 Hz . The negative sign of this coupling constant is a notable feature that some theoretical calculations have struggled to reproduce accurately.

-

²J(¹⁵N,¹H): The two-bond coupling between the nitrogen and the methyl protons is smaller. The gas-phase, interaction-free value has been experimentally determined as -10.18 Hz . In general, ²J(¹⁵N,¹H) coupling constants are typically less than 2 Hz in magnitude, but for systems with sp²-hybridized atoms, they can be larger.

-

³J(¹⁵N,¹H): A three-bond coupling between the nitrogen and the methyl protons has also been measured in the gas phase, with a value of -1.34 Hz .

These couplings are fundamental parameters for structural elucidation and for setting up 2D correlation experiments.

References

Acetonitrile-15N in Molecular Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular research and drug development, the ability to track and quantify biological molecules is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by its isotope, serves as a powerful tool for elucidating metabolic pathways, studying protein structure and function, and understanding drug metabolism. Among the various stable isotopes used, Nitrogen-15 (¹⁵N) has emerged as a crucial tracer due to its non-radioactive nature and its central role in the building blocks of life, such as amino acids and nucleotides.[1]

Acetonitrile-¹⁵N (CH₃C¹⁵N), a stable isotope-labeled organic compound, is a versatile and valuable reagent in the molecular labeling toolkit.[2][3][4] While not typically used as a direct nitrogen source for in vivo metabolic labeling in common expression systems like E. coli[5], its significance lies in its role as a precursor for the chemical synthesis of a wide array of ¹⁵N-labeled compounds. These synthesized compounds, in turn, are utilized in various advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide high-precision data in complex biological systems.

This technical guide provides an in-depth exploration of the applications of Acetonitrile-¹⁵N in molecular labeling. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, from the chemical synthesis of labeled precursors to its application in cutting-edge analytical methodologies.

Core Applications of Acetonitrile-¹⁵N

The primary application of Acetonitrile-¹⁵N in molecular labeling is as a synthon for the introduction of the ¹⁵N isotope into other molecules. This is particularly relevant in the following areas:

-

Synthesis of ¹⁵N-Labeled Precursors: Acetonitrile-¹⁵N serves as a starting material for the chemical synthesis of key ¹⁵N-labeled compounds that are more readily utilized in biological systems or subsequent reactions. This includes the synthesis of ¹⁵N-ammonia (¹⁵NH₃) and ¹⁵N-labeled amino acids.

-

Labeling of Heterocyclic Compounds: In drug discovery and development, many pharmaceutical compounds contain nitrogen-containing heterocyclic rings. Acetonitrile-¹⁵N can be a valuable source of the ¹⁵N atom in the synthesis of these labeled heterocycles, enabling detailed studies of their metabolic fate and mechanism of action.

-

In Vitro Labeling: Acetonitrile-¹⁵N and its derivatives can be employed in cell-free in vitro translation systems for the synthesis of ¹⁵N-labeled proteins, offering a controlled environment for isotopic incorporation.

Quantitative Data on Acetonitrile-¹⁵N and Derived Labeled Compounds

The successful application of Acetonitrile-¹⁵N in molecular labeling hinges on the purity of the isotopic label and the efficiency of its incorporation into the target molecule. The following tables summarize key quantitative data associated with Acetonitrile-¹⁵N and its use in generating labeled compounds.

| Property | Typical Value | Reference |

| Isotopic Purity of Acetonitrile-¹⁵N | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥99% (CP) | |

| Molecular Weight | 42.05 g/mol | |

| Boiling Point | 81-82 °C | |

| Density | 0.805 g/mL at 25 °C | |

| ¹⁵N NMR Chemical Shift | ~244.2 ppm (relative to liquid NH₃) |

| Parameter | Representative Value Range | Notes |

| Yield of ¹⁵N-Labeled Amino Acids from ¹⁵N-Precursors | 68% - 95% | Yields are dependent on the specific amino acid and the synthetic route employed. For example, electrochemical synthesis from ¹⁵N-nitrite has shown high efficiency. |

| ¹⁵N Incorporation Efficiency in Proteins (from ¹⁵N-precursors) | >95% | In microbial expression systems using ¹⁵N-labeled precursors like ¹⁵NH₄Cl, high incorporation efficiencies are achievable with optimized minimal media and culture conditions. |

| ¹⁵N Enrichment in Heterocycles (from ¹⁵N-precursors) | >81% | The Zincke reaction for pyridine (B92270) labeling and other methods for heterocycle synthesis can achieve high levels of isotopic enrichment. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of ¹⁵N-labeled compounds derived from Acetonitrile-¹⁵N.

Protocol 1: Synthesis of ¹⁵N-Ammonia from Acetonitrile-¹⁵N (Conceptual)

While specific, detailed industrial protocols for the conversion of Acetonitrile-¹⁵N to ¹⁵N-ammonia are often proprietary, a general laboratory-scale approach can be conceptualized based on known chemical transformations. One plausible route involves the hydrolysis of the nitrile group under acidic or basic conditions.

Objective: To produce ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) from Acetonitrile-¹⁵N for use in metabolic labeling.

Materials:

-

Acetonitrile-¹⁵N (CH₃C¹⁵N)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Distillation apparatus

-

Reaction flask with reflux condenser

-

pH indicator paper or pH meter

Methodology:

-

Reaction Setup: In a fume hood, place a known quantity of Acetonitrile-¹⁵N into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Hydrolysis: Slowly add an excess of concentrated hydrochloric acid to the flask.

-

Reflux: Heat the mixture to reflux for several hours. The nitrile group will hydrolyze to a carboxylic acid (acetic acid) and ¹⁵N-ammonium chloride. The reaction is: CH₃C¹⁵N + 2H₂O + HCl → CH₃COOH + ¹⁵NH₄Cl.

-

Neutralization and Distillation: After cooling, carefully neutralize the excess acid with a strong base such as sodium hydroxide.

-

Ammonia Gas Collection: Gently heat the neutralized solution to liberate ¹⁵N-ammonia gas (¹⁵NH₃). The gas can be bubbled through a solution of hydrochloric acid to form ¹⁵NH₄Cl.

-

Purification: The resulting ¹⁵NH₄Cl solution can be purified by recrystallization.

-

Verification: The isotopic enrichment of the final ¹⁵NH₄Cl product should be verified by mass spectrometry.

Protocol 2: Uniform ¹⁵N-Labeling of Proteins in E. coli using ¹⁵NH₄Cl

This protocol describes the standard method for producing uniformly ¹⁵N-labeled proteins in E. coli using a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source. The ¹⁵NH₄Cl can be synthesized from Acetonitrile-¹⁵N as described in the conceptual protocol above.

Objective: To express a target protein with uniform ¹⁵N labeling for NMR or mass spectrometry analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

-

¹⁵NH₄Cl (isotopic purity >98%).

-

Carbon source (e.g., D-glucose).

-

1 M MgSO₄, sterile.

-

1 M CaCl₂, sterile.

-

Trace metal solution, sterile.

-

Appropriate antibiotic.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Methodology:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Pre-culture in Minimal Medium: The next day, inoculate 50 mL of M9 minimal medium (containing natural abundance NH₄Cl) with the overnight starter culture and grow until the OD₆₀₀ reaches 0.6-0.8.

-

Main Culture and Labeling: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of M9 minimal medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. This medium should also contain glucose, MgSO₄, CaCl₂, trace metals, and the antibiotic.

-

Growth and Induction: Grow the main culture at the optimal temperature for the target protein until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Harvesting: Continue to grow the culture for an additional 3-16 hours post-induction. Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

-

Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques appropriate for the target protein.

-

Verification of Labeling: The efficiency of ¹⁵N incorporation can be determined by mass spectrometry.

Protocol 3: Sample Preparation of ¹⁵N-Labeled Proteins for NMR Spectroscopy

Objective: To prepare a concentrated, stable sample of a ¹⁵N-labeled protein for NMR analysis.

Materials:

-

Purified ¹⁵N-labeled protein.

-

NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

-

Deuterium (B1214612) oxide (D₂O).

-

DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or other internal reference standard.

-

NMR tubes.

Methodology:

-

Buffer Exchange: Exchange the purified ¹⁵N-labeled protein into the desired NMR buffer using dialysis or a desalting column.

-

Concentration: Concentrate the protein to the desired concentration for NMR, typically 0.1-1 mM.

-

Addition of D₂O: Add D₂O to the protein sample to a final concentration of 5-10% (v/v) for the NMR lock.

-

Addition of Reference Standard: Add an internal reference standard such as DSS to a final concentration of 0.1 mM for chemical shift referencing.

-

Sample Transfer: Transfer the final sample to a clean, high-quality NMR tube.

-

Quality Control: Record a 1D ¹H NMR spectrum to check for sample homogeneity and proper folding. A 2D ¹H-¹⁵N HSQC spectrum is then typically acquired to assess the overall quality of the labeled protein sample.

Protocol 4: Sample Preparation of ¹⁵N-Labeled Proteins for Mass Spectrometry (Bottom-Up Proteomics)

Objective: To digest a ¹⁵N-labeled protein into peptides for analysis by LC-MS/MS.

Materials:

-

Purified ¹⁵N-labeled protein.

-

Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

-

Reducing agent (e.g., DTT - dithiothreitol).

-

Alkylating agent (e.g., iodoacetamide).

-

Trypsin (mass spectrometry grade).

-

Quenching solution (e.g., formic acid).

-

C18 desalting column/tip.

-

Acetonitrile (B52724) (ACN).

-

Trifluoroacetic acid (TFA).

Methodology:

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in the denaturation buffer.

-

Reduce disulfide bonds by adding DTT and incubating.

-

Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.

-

-

Digestion:

-

Dilute the sample to reduce the urea concentration to <1 M.

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

-

-

Quenching and Desalting:

-

Stop the digestion by adding formic acid.

-

Desalt the peptide mixture using a C18 column or tip to remove salts and detergents. Elute the peptides with a solution containing a high percentage of acetonitrile (e.g., 50-80% ACN with 0.1% TFA).

-

-

Sample Preparation for LC-MS/MS:

-

Dry the desalted peptides in a vacuum centrifuge.

-

Reconstitute the peptides in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 2% ACN, 0.1% formic acid).

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows related to the application of Acetonitrile-¹⁵N in molecular labeling.

References

- 1. toolify.ai [toolify.ai]

- 2. benchchem.com [benchchem.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

Isotopic Enrichment of Acetonitrile-15N: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetonitrile-15N (CH₃C¹⁵N), a stable isotope-labeled version of acetonitrile (B52724), serves as a critical tool in advanced analytical and metabolic research. Its incorporation of the heavier, non-radioactive nitrogen-15 (B135050) isotope allows for precise tracing and quantification in complex biological and chemical systems without the complications of radioactivity. This guide provides a comprehensive overview of the synthesis, enrichment, and application of this compound, with a focus on its utility in drug development and life sciences research.

Core Concepts and Applications

This compound is chemically identical to its unlabeled counterpart but possesses a distinct mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and a valuable probe in nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary applications in the research and pharmaceutical sectors include:

-

Quantitative Bioanalysis: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify drug candidates and their metabolites in biological matrices such as plasma, urine, and tissue homogenates.[2][3] The co-elution of the labeled standard with the unlabeled analyte allows for correction of variations in sample preparation, injection volume, and ionization efficiency.[3]

-

Metabolic Labeling and Pathway Tracing: Employed in metabolic studies to trace the fate of nitrogen-containing compounds in vivo and in vitro. By introducing ¹⁵N-labeled precursors, researchers can elucidate metabolic pathways and identify novel metabolites.[1]

-

NMR Spectroscopy: The ¹⁵N nucleus is NMR-active, and its incorporation into molecules enhances the capabilities of NMR for structural elucidation and dynamic studies.

Isotopic Enrichment and Synthesis

The production of this compound involves the incorporation of a nitrogen-15 atom into the acetonitrile molecule. This can be achieved through de novo synthesis using ¹⁵N-labeled starting materials or through isotopic exchange on an existing acetonitrile molecule.

Synthesis from ¹⁵N-Labeled Precursors

A common and straightforward method for synthesizing this compound is through the dehydration of acetamide (B32628) that has been prepared using a ¹⁵N-labeled nitrogen source, such as [¹⁵N]ammonium chloride.

A generalized synthetic pathway is as follows:

-

Formation of [¹⁵N]Ammonium Acetate (B1210297): Acetic acid is neutralized with [¹⁵N]ammonia (generated from [¹⁵N]ammonium chloride) to form [¹⁵N]ammonium acetate.

-

Dehydration to [¹⁵N]Acetamide: The [¹⁵N]ammonium acetate is heated to induce dehydration, yielding [¹⁵N]acetamide.

-

Dehydration of [¹⁵N]Acetamide to Acetonitrile-¹⁵N: The [¹⁵N]acetamide is then subjected to a stronger dehydration agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), to produce this compound.

Another synthetic route involves the reaction of [¹⁵N]ammonia with acetic acid over a catalyst at high temperatures.

Experimental Protocol: Synthesis of this compound via Dehydration of [¹⁵N]Acetamide

Materials:

-

[¹⁵N]Ammonium chloride (98-99 atom % ¹⁵N)

-

Sodium hydroxide (B78521)

-

Glacial acetic acid

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware for synthesis and distillation

Procedure:

-

Generation of [¹⁵N]Ammonia: In a well-ventilated fume hood, a concentrated aqueous solution of sodium hydroxide is carefully added to [¹⁵N]ammonium chloride to liberate [¹⁵N]ammonia gas. The gas is then passed through a drying agent (e.g., calcium oxide) and bubbled into a cooled solution of glacial acetic acid to form [¹⁵N]ammonium acetate.

-

Formation of [¹⁵N]Acetamide: The resulting [¹⁵N]ammonium acetate solution is carefully heated to evaporate the water and then further heated to a molten state (approximately 114 °C) to drive the dehydration to [¹⁵N]acetamide. The progress of the reaction can be monitored by the cessation of water vapor evolution.

-

Dehydration to Acetonitrile-¹⁵N: The crude [¹⁵N]acetamide is cooled and mixed with a dehydrating agent such as phosphorus pentoxide (a molar ratio of approximately 1:1.5 acetamide to P₂O₅ is often used) in an anhydrous solvent like toluene. The mixture is then carefully heated under reflux.

-

Purification: The resulting this compound is distilled from the reaction mixture. Fractional distillation may be required to achieve high chemical purity. The final product should be stored in a tightly sealed container to prevent moisture absorption.

Note: This is a generalized protocol and should be optimized for specific laboratory conditions and safety protocols. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Quantitative Data and Product Specifications

Commercially available this compound is typically offered at high isotopic and chemical purity. The following table summarizes typical product specifications from various suppliers.

| Parameter | Specification | Source |

| Isotopic Purity | ≥ 98 atom % ¹⁵N | |

| Chemical Purity | ≥ 98% | |

| Molecular Weight | 42.04 g/mol | - |

| CAS Number | 14149-39-4 |

Applications in Drug Development

The primary use of this compound in drug development is as an internal standard for the quantification of drug candidates and their metabolites in biological samples using LC-MS.

Logical Workflow for Quantitative Bioanalysis using this compound

Caption: Workflow for bioanalytical sample quantification using this compound.

Experimental Protocol: Quantification of a Drug Candidate in Plasma using this compound as an Internal Standard

Objective: To determine the concentration of "Drug X" in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard for a related analytical standard. This protocol assumes a scenario where a deuterated standard of the drug is unavailable, but a ¹⁵N-labeled standard of a structurally similar compound is used.

Materials:

-

Human plasma samples containing "Drug X"

-

This compound (as an internal standard for a related compound)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (ultrapure)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analytical standard for "Drug X" in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of the this compound internal standard in the same solvent.

-

Prepare working solutions of the analytical standard and internal standard by diluting the stock solutions with acetonitrile/water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

LC Conditions: Use a suitable C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for "Drug X" and the this compound-related internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for "Drug X" and the internal standard.

-

Calculate the peak area ratio of "Drug X" to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analytical standard.

-

Determine the concentration of "Drug X" in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Fate of Acetonitrile

While this compound is primarily used as an analytical tool, understanding the metabolism of acetonitrile itself is crucial, especially in studies where it might be a co-solvent or vehicle. Acetonitrile is metabolized in vivo by cytochrome P450 enzymes to produce cyanide, which is then further detoxified to thiocyanate. This metabolic pathway is important to consider in toxicological assessments.

Caption: Simplified metabolic pathway of acetonitrile.

Conclusion

This compound is an indispensable tool for modern chemical and biomedical research. Its utility as an internal standard in quantitative mass spectrometry provides a high degree of accuracy and precision, which is paramount in drug development. Furthermore, its application in metabolic labeling studies offers valuable insights into complex biological pathways. The synthesis of this compound is achievable through established organic chemistry principles, making it accessible for custom synthesis when required. As analytical techniques continue to advance in sensitivity and resolution, the demand for high-purity stable isotope-labeled compounds like this compound is expected to grow, further solidifying its role in scientific discovery.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of Acetonitrile-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Acetonitrile-15N (CH₃C¹⁵N). While this compound is distinguished by its isotopic label for specific analytical applications, its chemical and toxicological properties are essentially identical to those of standard acetonitrile. Therefore, the safety precautions outlined in this document are applicable to both forms and are based on the extensive safety data available for acetonitrile.

Section 1: Hazard Identification and Classification

This compound is a highly flammable liquid and vapor that poses significant health risks upon exposure. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1][2][3] The primary hazards are associated with its flammability and its metabolic conversion in the body to cyanide, which can lead to delayed systemic toxic effects.[4][5]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Section 2: Quantitative Safety Data

The following tables summarize key quantitative data regarding the toxicity and occupational exposure limits for acetonitrile.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 14149-39-4 |

| Molecular Formula | CH₃C¹⁵N |

| Molecular Weight | 42.05 g/mol |

| Appearance | Colorless liquid with an aromatic, sweet, ethereal odor |

| Boiling Point | 81-82 °C (178-180 °F) |

| Melting Point | -48 °C (-54.4 °F) |

| Flash Point | 6 °C (42.8 °F) - Closed Cup |

| Density | 0.805 g/mL at 25 °C |

| Vapor Density | 1.42 (Air = 1.0) |

| Explosive Limits | Lower: 3.0% / Upper: 16.0% by volume in air |

| Autoignition Temp. | 525 °C (977 °F) |

Table 2: Toxicological Data

| Metric | Value | Species |

|---|---|---|

| LD₅₀ Oral | 450 - 787 mg/kg | Rat |

| LD₅₀ Oral | 617 mg/kg | Mouse |

| LD₅₀ Dermal | > 2000 mg/kg | Rabbit |

| LC₅₀ Inhalation | 7551 ppm (8 hours) | Rat |

| LC₅₀ Inhalation | 3587 ppm (4 hours) | Mouse |

Table 3: Occupational Exposure Limits

| Organization | Limit Type | Value |

|---|---|---|

| OSHA | PEL (8-hr TWA) | 40 ppm (70 mg/m³) |

| NIOSH | REL (10-hr TWA) | 20 ppm (34 mg/m³) |

| NIOSH | IDLH | 500 ppm |

| ACGIH | TLV (8-hr TWA) | 20 ppm (34 mg/m³) |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is mandatory to ensure safety. All work with this compound must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound to ensure appropriate PPE is selected.

Protocol for Preparing a Standard Solution

-

Preparation : Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height and the ventilation is active.

-

Glassware Inspection : Inspect all glassware (e.g., volumetric flask, beaker, graduated cylinder) for cracks or defects.

-

Solvent Transfer : Ground and bond the source container and receiving vessel to prevent static discharge. Using a clean, dry syringe or a calibrated pipette, carefully transfer the required volume of this compound into the volumetric flask within the fume hood.

-

Dilution : If diluting, add the diluent solvent to the flask, cap securely, and invert several times to ensure thorough mixing.

-

Labeling : Immediately label the prepared solution with the chemical name (this compound), concentration, date, and your initials.

-

Cleanup : Decontaminate any non-disposable equipment used for the transfer. Dispose of contaminated disposable items (e.g., pipette tips, wipes) in a designated hazardous waste container.

Storage and Segregation

Proper storage is critical to prevent fire and dangerous reactions.

-

Location : Store in a designated, well-ventilated, cool, dry flammables storage cabinet. The recommended storage temperature is between 15-25 °C.

-

Containers : Keep containers tightly closed to prevent vapor escape.

-

Ignition Sources : Store away from all sources of heat, sparks, open flames, and direct sunlight. Use only explosion-proof electrical equipment in the storage area.

-

Incompatibilities : this compound is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases. Segregate it from these materials during storage.

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in an emergency. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

First Aid Measures

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

-

Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water. Seek immediate medical attention.

Spill Response Protocol

A spill of this compound presents a dual fire and health hazard.

References

The Strategic Advantage of Acetonitrile-15N in Modern Drug Development: A Cost-Benefit Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the highly competitive landscape of pharmaceutical research and development, precision, efficiency, and accuracy are paramount. The use of stable isotope-labeled compounds has emerged as a powerful tool to enhance analytical methodologies, providing deeper insights into drug metabolism, pharmacokinetics, and biomarker discovery. Among these, Acetonitrile-15N stands out as a versatile and valuable reagent. This technical guide provides a comprehensive cost-benefit analysis of utilizing this compound in drug development, offering detailed data, experimental protocols, and visual workflows to inform strategic decisions in the laboratory.

Executive Summary

The incorporation of this compound into analytical workflows, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers significant advantages that can outweigh its higher initial cost compared to standard acetonitrile (B52724). The primary benefits include markedly improved accuracy and precision in quantitative analyses, enhanced sensitivity of detection, and the ability to conduct sophisticated tracer studies to elucidate complex metabolic pathways. These advantages can lead to more robust and reliable data, ultimately accelerating the drug development pipeline and reducing the risk of costly late-stage failures.

Data Presentation: A Comparative Analysis of Costs and Benefits

The decision to adopt this compound is often a balance between its procurement cost and the downstream value it provides. The following tables summarize the quantitative data to facilitate a clear comparison.

Table 1: Cost Comparison of this compound vs. Standard HPLC Grade Acetonitrile

| Solvent | Purity | Price (per gram) | Price (per Liter, estimated) |

| This compound | 98%+ | €731.00 / 0.5g | €1,169,600 |

| HPLC Grade Acetonitrile | ≥99.9% | N/A | $132 - $464[1][2][3][4] |

Note: The price of this compound is significantly higher due to the complex and costly process of isotopic enrichment. Prices are subject to change based on supplier and market conditions.

Table 2: Quantitative Benefits of Utilizing this compound in Analytical Assays

| Benefit | Metric | Improvement with this compound | Application Area |

| Enhanced Accuracy & Precision | Coefficient of Variation (CV) | Reduced analytical variability, leading to lower CVs in quantitative assays. | Quantitative Proteomics, Metabolomics, Drug Metabolism Studies.[5] |

| Increased Sensitivity | Signal-to-Noise (S/N) Ratio | Significant improvement in S/N, enabling the detection of low-abundance analytes. | Biomarker Discovery, Trace Level Metabolite Identification. |

| Reduced Matrix Effects | Ion Suppression/Enhancement | Co-elution of the labeled internal standard with the analyte minimizes the impact of matrix components on ionization efficiency. | Bioanalysis of complex matrices (plasma, urine, tissue). |

| Streamlined Data Analysis | Peak Identification & Integration | Unambiguous identification of analyte peaks from background noise, simplifying data processing. | High-throughput screening, Metabolite profiling. |

| Facilitation of Tracer Studies | Metabolic Flux Analysis | Enables precise tracking of nitrogen atoms through metabolic pathways. | Elucidation of drug mechanism of action, Disease pathology studies. |

Experimental Protocols: Methodologies for Key Applications

The true value of this compound is realized in its application. Below are detailed methodologies for two key experiments where its use is particularly advantageous.

Quantitative Proteomics using 15N Metabolic Labeling and LC-MS/MS

This protocol outlines a typical workflow for relative protein quantification using a 15N-labeled internal standard.

Objective: To accurately quantify protein expression changes between two cell populations (e.g., treated vs. untreated).

Materials:

-

15N-labeled cell lysate (internal standard)

-

Unlabeled cell lysate (sample)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Formic acid

-

This compound (for resuspension of labeled peptides)

-

Standard Acetonitrile (for mobile phase)

-

Ultrapure water

-

LC-MS/MS system (e.g., Q-Exactive HF)

Procedure:

-

Protein Extraction and Quantification: Extract total protein from both 15N-labeled and unlabeled cell populations. Determine protein concentration using a standard assay (e.g., BCA).

-

Sample Mixing: Combine an equal amount of protein from the 15N-labeled lysate and the unlabeled lysate.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

-

In-solution Digestion:

-

Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

-

Sample Preparation for LC-MS/MS:

-

Lyophilize the desalted peptides.

-

Resuspend the 15N-labeled peptides in a solution containing This compound to maintain isotopic purity.

-

-

LC-MS/MS Analysis:

-

Inject the mixed peptide sample into the LC-MS/MS system.

-

Separate peptides using a reversed-phase column with a gradient of standard acetonitrile and water, both containing 0.1% formic acid.

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

-

Data Analysis:

-

Use a software package capable of 15N quantification (e.g., MaxQuant, Protein Prospector) to identify peptides and calculate the ratio of unlabeled to 15N-labeled peptide pairs. This ratio reflects the relative abundance of the protein in the experimental sample compared to the standard.

-

Drug Metabolite Identification using a Stable Isotope-Labeled Parent Drug

This protocol describes the use of a 15N-labeled drug to facilitate the identification of its metabolites in a biological matrix.

Objective: To confidently identify and characterize the metabolites of a drug candidate in vitro.

Materials:

-

15N-labeled drug candidate

-

Unlabeled drug candidate

-

Liver microsomes (or other metabolic system)

-

NADPH regenerating system

-

This compound

-

Standard Acetonitrile

-

Methanol

-

Formic acid

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Incubation:

-

Prepare two sets of incubations with liver microsomes: one with the unlabeled drug and one with the 15N-labeled drug.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as a mixture containing This compound for the labeled sample to prevent any potential back-exchange.

-

Sample Preparation:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Combine an aliquot of the supernatant from the unlabeled incubation with an equal aliquot from the 15N-labeled incubation.

-

-

LC-MS Analysis:

-

Inject the combined sample into the LC-MS system.

-

Separate the components using a suitable chromatographic method.

-

Acquire data in full scan mode with high mass accuracy.

-

-

Data Analysis:

-

Process the data using software that can identify isotopic doublets.

-

Look for pairs of peaks with a specific mass difference corresponding to the number of 15N labels in the parent drug.

-

The presence of these doublets confidently identifies drug-related material, distinguishing true metabolites from endogenous matrix components.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Glutamine Nitrogen Metabolism in Cancer Cells

A critical application of 15N-labeled compounds is in tracing the fate of nitrogen in metabolic pathways, particularly in cancer research where metabolic reprogramming is a hallmark. The following diagram illustrates the central role of glutamine in providing nitrogen for nucleotide and amino acid biosynthesis in cancer cells.

Caption: Key pathways of glutamine nitrogen utilization in cancer cells.

Experimental Workflow for Quantitative Proteomics

The following diagram outlines the logical flow of the quantitative proteomics experiment described in the protocol section.

Caption: A streamlined workflow for 15N-based quantitative proteomics.

Conclusion

While the upfront investment in this compound is considerably higher than that of its unlabeled counterpart, the long-term scientific and economic benefits in the context of drug development are compelling. The enhanced data quality, improved analytical sensitivity, and the ability to perform definitive metabolic tracing studies can significantly de-risk projects, leading to more informed decision-making and a potentially accelerated path to clinical trials. For research and development programs where precision and certainty are critical, the strategic use of this compound represents a sound investment in the generation of high-quality, reproducible data that can withstand the rigors of regulatory scrutiny and drive successful therapeutic innovation.

References

Acetonitrile-15N: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetonitrile-15N (CH₃C¹⁵N). Understanding the stability of this isotopically labeled compound is critical for its effective use in various research and development applications, including as a tracer in metabolic studies, an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and in the synthesis of labeled molecules.[1][2] This guide synthesizes available data on the stability of acetonitrile (B52724) and provides detailed experimental protocols for its assessment, tailored for a scientific audience.

Core Concepts of this compound Stability

This compound is a stable isotope-labeled version of acetonitrile, a widely used polar aprotic solvent. The replacement of the naturally abundant ¹⁴N with ¹⁵N does not alter the fundamental chemical properties of the molecule. The kinetic isotope effect (KIE), which can influence reaction rates when an atom is replaced with its isotope, is expected to be minimal for reactions not directly involving the cleavage of the carbon-nitrogen bond.[3] Therefore, the stability profile of this compound is considered to be very similar to that of unlabeled acetonitrile.

The primary factors that can affect the stability of this compound are:

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

Light: Exposure to ultraviolet (UV) radiation can induce photodegradation.

-

pH: Strongly acidic or basic conditions can lead to hydrolysis.

-

Presence of Contaminants: Incompatible materials can catalyze decomposition.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets (SDS):

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature.[4] Some sources suggest storing in a cool place.[5] | Minimizes the rate of potential degradation reactions. |

| Light | Store away from light. Protect from sunlight. | Prevents photodegradation. |

| Moisture | Store away from moisture in a tightly closed container. | Prevents hydrolysis. |

| Atmosphere | Store in a well-ventilated place. For long-term storage, handling and storing under an inert gas is also recommended. | Acetonitrile is flammable and its vapors can form explosive mixtures with air. |

| Container | Original, tightly sealed container. | Prevents contamination and evaporation. |

Degradation Pathways of Acetonitrile

Understanding the potential degradation pathways is crucial for predicting and mitigating stability issues. The primary degradation mechanisms for acetonitrile, and by extension this compound, are hydrolysis, thermal decomposition, and photodegradation.

Hydrolysis

Acetonitrile can undergo hydrolysis to form acetamide (B32628) and subsequently acetic acid and ammonia. This reaction is catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile group is protonated, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbon of the nitrile group.

The rate of hydrolysis is generally slow at neutral pH and room temperature but increases significantly at extreme pH values and higher temperatures.

Caption: Hydrolysis pathway of this compound.

Thermal Decomposition

At elevated temperatures, acetonitrile can decompose. In an inert atmosphere, pyrolysis primarily produces hydrogen cyanide (HCN) and methane. The presence of oxygen leads to combustion, forming carbon dioxide, water, and nitrogen oxides. The onset of thermal decomposition in the air occurs at approximately 760°C.

Caption: Thermal decomposition pathways of this compound.

Photodegradation

Exposure to ultraviolet (UV) light can lead to the degradation of acetonitrile. Studies have shown that aqueous solutions of acetonitrile can be completely decomposed by photolysis. The degradation process can be complex, potentially forming various intermediates. The quantum yield of photodegradation, which is the efficiency of a photon in causing a chemical reaction, is a key parameter in assessing photostability.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed to evaluate its stability under various stress conditions. The following protocols are based on established guidelines such as those from the International Council for Harmonisation (ICH) Q1A and Q1B.

General Experimental Workflow

Caption: General workflow for stability testing of this compound.

Long-Term and Accelerated Stability Testing

Objective: To establish a re-test period or shelf-life for this compound under recommended storage conditions and to assess the effect of short-term excursions outside these conditions.

Methodology:

-

Sample Preparation: Use at least one batch of this compound with a purity of ≥98 atom % ¹⁵N. Package the samples in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: Store samples at room temperature (e.g., 25°C ± 2°C) and controlled humidity (e.g., 60% RH ± 5% RH).

-

Accelerated: Store samples at an elevated temperature (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH).

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and then annually.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the purity of this compound and detect any degradation products.

-

Data Analysis: Plot the purity of this compound as a function of time for each storage condition. Determine the rate of degradation and extrapolate to establish a shelf-life.

| Storage Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

Table based on ICH Q1A guidelines.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

-

Methodology: Expose solid or neat liquid samples of this compound to elevated temperatures (e.g., 50°C, 60°C, 70°C in 10°C increments above the accelerated temperature).

-

Analysis: Analyze the samples at various time points to determine the extent of degradation and identify any thermal degradants using techniques like GC-MS.

-

Methodology: Expose samples of this compound to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control sample stored under the same conditions but protected from light.

-

Analysis: Compare the light-exposed samples to the dark control to assess the extent of photodegradation and identify photoproducts.

-

Methodology: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media. Store these solutions at room temperature and an elevated temperature (e.g., 50°C).

-

Analysis: Analyze the solutions at different time points to determine the rate of hydrolysis under each condition.

Conclusion

This compound is a stable isotopically labeled compound that is not expected to exhibit significant stability differences from its unlabeled counterpart under normal storage and handling conditions. The primary degradation pathways to consider are hydrolysis under strong acidic or basic conditions, thermal decomposition at high temperatures, and photodegradation upon exposure to UV light. By adhering to the recommended storage conditions of room temperature, protection from light and moisture, and using tightly sealed containers, the integrity of this compound can be maintained for an extended period. For applications requiring stringent purity and documented stability, conducting a formal stability testing program as outlined in this guide is recommended. This will ensure the reliability of experimental results where this compound is used as a critical reagent or standard.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. jordilabs.com [jordilabs.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Structural Effects on the Temperature Dependence of Hydride Kinetic Isotope Effects of the NADH/NAD+ Model Reactions in Acetonitrile: Charge-Transfer Complex Tightness Is a Key - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Abundance of ¹⁵N Versus Labeled Acetonitrile for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) and the application of ¹⁵N-labeled acetonitrile (B52724) in research and drug development. It is designed to be a valuable resource for professionals requiring a deep technical understanding of isotopic labeling and its practical implementation.

Understanding Nitrogen-15: Natural Abundance and Properties

Nitrogen, a fundamental element in biological molecules, exists primarily as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of naturally occurring nitrogen is ¹⁴N (99.63%), while ¹⁵N constitutes a mere 0.37%[1]. This low natural abundance is a key factor that enables the use of ¹⁵N-enriched compounds as tracers and internal standards in various analytical applications.

The key distinction between the two isotopes lies in their nuclear properties. ¹⁴N has a nuclear spin of 1, which can lead to quadrupolar broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, resulting in wide and often poorly resolved signals. In contrast, ¹⁵N possesses a nuclear spin of 1/2, which yields sharp and well-defined peaks in NMR spectra, making it ideal for detailed molecular structure analysis[2].

Table 1: Comparison of ¹⁴N and ¹⁵N Isotopes

| Property | ¹⁴N | ¹⁵N |

| Natural Abundance | ~99.63% | ~0.37% |

| Nuclear Spin (I) | 1 | 1/2 |

| NMR Signal | Broad | Sharp |

¹⁵N-Labeled Acetonitrile: A Versatile Tool in Research

Acetonitrile (CH₃CN) is a widely used solvent and reagent in chemical and pharmaceutical research. Its labeled counterpart, ¹⁵N-acetonitrile (CH₃C¹⁵N), is a stable isotope-labeled organic compound with significant applications in metabolic research, molecular labeling, and as an internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4].

Table 2: Physicochemical Properties of ¹⁵N-Acetonitrile

| Property | Value |

| Molecular Formula | C₂H₃¹⁵N |

| Molecular Weight | 42.05 g/mol |

| CAS Number | 14149-39-4 |

| Appearance | Liquid |

| Isotopic Purity | Typically >98% |

Experimental Protocols

Synthesis of ¹⁵N-Labeled Acetonitrile

A common method for the synthesis of ¹⁵N-labeled nitriles involves the reaction of an alkyl halide with a ¹⁵N-labeled cyanide source. A plausible synthetic route for ¹⁵N-acetonitrile starts with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl.

Protocol: Synthesis of ¹⁵N-Acetonitrile

-

Preparation of ¹⁵N-Sodium Amide: React ¹⁵N-ammonia (generated from ¹⁵NH₄Cl) with sodium in liquid ammonia to form ¹⁵N-sodium amide (Na¹⁵NH₂).

-

Reaction with Methyl Halide: Introduce a methyl halide, such as methyl iodide (CH₃I), to the ¹⁵N-sodium amide solution. The nucleophilic ¹⁵N-amide will displace the iodide to form methylamine-¹⁵N (CH₃¹⁵NH₂).

-

Dehydrogenation to Acetonitrile-¹⁵N: The resulting methylamine-¹⁵N can then be catalytically dehydrogenated at high temperatures over a suitable catalyst (e.g., silver or copper) to yield ¹⁵N-acetonitrile (CH₃C¹⁵N).

-

Purification: The product is purified by distillation to remove any unreacted starting materials and byproducts.

Quantification of ¹⁵N Isotopic Enrichment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds and determining their isotopic composition.

Protocol: GC-MS Analysis of ¹⁵N-Acetonitrile

-

Sample Preparation: Prepare a dilute solution of the ¹⁵N-acetonitrile sample in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into a GC equipped with a suitable capillary column (e.g., a polar column like a DB-WAX). The oven temperature program should be optimized to achieve good separation of acetonitrile from the solvent and any impurities.

-

MS Detection: The eluent from the GC column is introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.

-

Data Acquisition: Acquire mass spectra over a relevant mass range (e.g., m/z 30-60).

-

Isotopic Enrichment Calculation:

-

Identify the molecular ion peaks for unlabeled acetonitrile ([M]⁺ at m/z 41) and ¹⁵N-labeled acetonitrile ([M+1]⁺ at m/z 42).

-

Integrate the peak areas for both ions.

-

Calculate the isotopic enrichment using the following formula: % ¹⁵N Enrichment = (Area of m/z 42 / (Area of m/z 41 + Area of m/z 42)) * 100

-

Determination of ¹⁵N Isotopic Enrichment by NMR Spectroscopy

¹⁵N NMR spectroscopy provides a direct method for observing and quantifying ¹⁵N enrichment.

Protocol: ¹⁵N NMR Analysis of Acetonitrile

-

Sample Preparation: Dissolve the ¹⁵N-acetonitrile sample in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

NMR Spectrometer Setup:

-

Tune the NMR probe to the ¹⁵N frequency.

-

Set the spectral width to cover the expected chemical shift range for nitriles.

-

Use a pulse program with proton decoupling to enhance sensitivity and simplify the spectrum.

-

-